rac-Acolbifeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

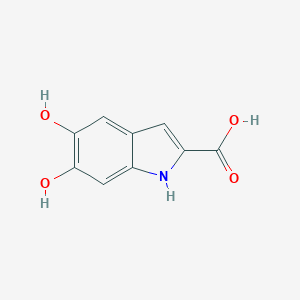

EM-343, también conocido como (Rac)-Acolbifeno, es un compuesto que actúa como un antagonista del receptor de estrógenos. Exhibe tanto actividades antiestrogénicas como estrogénicas y contiene un anillo de piperidina. Este compuesto se utiliza principalmente en la investigación científica por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

EM-343 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de estrógenos.

Biología: Se emplea en ensayos de viabilidad celular para investigar sus efectos sobre el crecimiento y proliferación celular.

Medicina: Se estudia por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer de mama positivo al receptor de estrógenos.

Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

EM-343 ejerce sus efectos uniéndose a los receptores de estrógenos, bloqueando así la acción del estrógeno. Esta unión evita que el receptor active sus genes diana, lo que lleva a efectos antiestrogénicos. El compuesto también exhibe actividad estrogénica en ciertos contextos, dependiendo del entorno celular y la presencia de correguladores .

Análisis Bioquímico

Biochemical Properties

rac-Acolbifene interacts with estrogen receptors, acting as an antagonist. It has a relative binding affinity (RBA) of 380, indicating a strong interaction with these receptors . The compound contains a piperidine ring, which contributes to its pharmacological profile .

Cellular Effects

rac-Acolbifene has been shown to inhibit the growth of T-47D cells, a breast cancer cell line, with an IC50 value of 0.110 nM . This suggests that rac-Acolbifene can influence cell function by inhibiting cell proliferation.

Molecular Mechanism

The molecular mechanism of rac-Acolbifene involves its binding to estrogen receptors, thereby modulating their activity. This can lead to changes in gene expression and potentially affect various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, rac-Acolbifene has been shown to exhibit antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively, in ovariectomized mice over a period of 9 days . This suggests that the effects of rac-Acolbifene can change over time and may depend on the stability and degradation of the compound.

Dosage Effects in Animal Models

The effects of rac-Acolbifene in animal models have been shown to vary with dosage. For example, in ovariectomized mice, rac-Acolbifene exhibited antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EM-343 implica la formación de un anillo de piperidina y la incorporación de varios grupos funcionales para lograr su estructura final. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que la síntesis implica múltiples pasos, incluido el uso de reactivos como el dimetilsulfóxido (DMSO) y varios catalizadores .

Métodos de Producción Industrial

La producción industrial de EM-343 se lleva a cabo en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso implica síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El compuesto normalmente se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

EM-343 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: EM-343 se puede reducir para formar diferentes productos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran EM-343 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.

Reactivos de sustitución: Como halógenos y agentes alquilantes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de EM-343 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir diferentes productos reducidos .

Comparación Con Compuestos Similares

Compuestos Similares

Acolbifeno: Un compuesto estrechamente relacionado con propiedades similares de antagonista del receptor de estrógenos.

Tamoxifeno: Otro antagonista del receptor de estrógenos utilizado en el tratamiento del cáncer de mama.

Raloxifeno: Un modulador selectivo del receptor de estrógenos con actividades tanto estrogénicas como antiestrogénicas

Singularidad de EM-343

EM-343 es único debido a su afinidad de unión específica y perfil farmacológico. Tiene una afinidad de unión relativa (RBA) de 380, lo que indica su fuerte interacción con los receptores de estrógenos. Además, su actividad dual como antiestrogeno y estroggeno lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

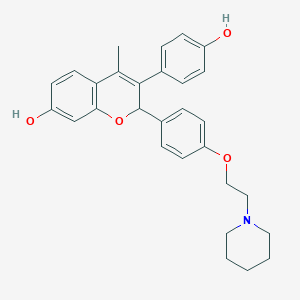

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870152 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.